N,N-Di(propan-2-yl)-1H-tetrazol-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
4772-43-4 |
|---|---|
Molecular Formula |
C7H15N5 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)tetrazol-1-amine |
InChI |
InChI=1S/C7H15N5/c1-6(2)12(7(3)4)11-5-8-9-10-11/h5-7H,1-4H3 |
InChI Key |
KOOSVDLGLFCZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)N1C=NN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Di Propan 2 Yl 1h Tetrazol 1 Amine
Strategies for the Construction of the 1H-Tetrazol-1-amine Core
Heterocyclization Reactions from Amines, Orthoesters, and Azide (B81097) Sources
A prevalent and direct method for creating 1-substituted tetrazoles involves a three-component reaction between a primary amine, an orthoester, and an azide source. This approach is recognized as a convenient and broadly applicable method for introducing a tetrazol-1-yl group. researchgate.net
The reaction of primary amines with triethyl orthoformate (TEOF) and sodium azide (NaN₃) in an acidic medium, typically glacial acetic acid, is a general and effective method for the synthesis of 1-substituted-1H-tetrazoles. researchgate.net The reaction proceeds by heating the components, which leads to the formation of the tetrazole ring in a one-pot process. researchgate.netnih.gov This method's wide scope suggests its applicability to a variety of primary amines, including, hypothetically, N,N-disubstituted hydrazines.
For the synthesis of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine, N,N-diisopropylhydrazine would serve as the primary amine component. The proposed reaction would involve heating N,N-diisopropylhydrazine with an excess of triethyl orthoformate and sodium azide. The general conditions and yields for this type of reaction with various other primary amines are well-documented and highlight the robustness of the methodology. organic-chemistry.org
Table 1: Synthesis of 1-Substituted 1H-Tetrazoles using Triethyl Orthoformate and Sodium Azide This table presents examples of the general method with various primary amines, as reported in the literature.
| Entry | Amine | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Yb(OTf)₃ | 3 | 92 | organic-chemistry.org |
| 2 | p-Toluidine | Yb(OTf)₃ | 3 | 94 | organic-chemistry.org |
| 3 | p-Anisidine | Yb(OTf)₃ | 4 | 91 | organic-chemistry.org |
| 4 | Benzylamine | Yb(OTf)₃ | 2 | 95 | organic-chemistry.org |
| 5 | Cyclohexylamine | Yb(OTf)₃ | 4 | 85 | organic-chemistry.org |
Catalytic Enhancements in Cycloaddition Approaches
To improve the efficiency and mildness of the heterocyclization reaction, various catalysts have been explored. For the synthesis of 1-substituted 1H-tetrazoles from amines, triethyl orthoformate, and sodium azide, ytterbium triflate (Yb(OTf)₃) has been identified as a particularly effective Lewis acid catalyst. organic-chemistry.org The use of a catalyst can lead to higher yields and shorter reaction times under milder conditions compared to the uncatalyzed thermal process. Other catalytic systems involving cobalt and copper have been developed for different tetrazole syntheses, such as the [3+2] cycloaddition of nitriles and azides, underscoring the general interest in catalytic approaches for tetrazole ring formation. chemicalpapers.com
Multicomponent Reaction Pathways for Tetrazole Formation
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules like substituted tetrazoles. Isocyanide-based multicomponent reactions are especially powerful for generating molecular diversity. nih.gov
The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR that produces 1,5-disubstituted tetrazoles. nih.govnih.gov This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). nih.gov A key feature of the Ugi reaction is that the amine component is incorporated as the substituent at the N-1 position of the tetrazole ring.
Crucially, this reaction has been successfully adapted to use hydrazines as the amine component, thereby creating a new N-N bond and affording 1-amino-substituted tetrazoles. nih.govacs.org Studies have demonstrated the use of N-Boc-protected hydrazine (B178648) in the Ugi-azide reaction to synthesize libraries of highly substituted 5-(hydrazinomethyl)-1H-tetrazoles. organic-chemistry.orgresearchgate.net This precedent strongly supports the feasibility of using N,N-diisopropylhydrazine as the amine component. In such a reaction, N,N-diisopropylhydrazine would react with an aldehyde (e.g., formaldehyde), an isocyanide, and an azide source to yield a tetrazole with the diisopropylamino group at the N-1 position. The addition of a Lewis acid, such as zinc chloride (ZnCl₂), has been shown to improve reaction yields, particularly when Schiff base formation is a rate-limiting step. organic-chemistry.org
The core components of the Ugi-azide reaction provide the framework for the tetrazole product.
Aldehydes/Ketones : This component reacts with the amine (hydrazine) to form an intermediate imine (or hydrazone). The choice of the carbonyl compound determines the substituent at the C-5 position of the final tetrazole.
Isocyanides : The isocyanide acts as a nucleophile and attacks the iminium intermediate, which is followed by the addition of the azide. acs.org
Azidotrimethylsilane (TMSN₃) : This is a commonly used and safer alternative to hydrazoic acid (HN₃). In the presence of a protic solvent like methanol, it generates HN₃ in situ, which then participates in the cyclization to form the tetrazole ring. nih.gov
The versatility of the Ugi-azide reaction allows for wide variation in each of these components, enabling the synthesis of diverse libraries of tetrazoles. The successful use of hydrazine derivatives in this reaction provides a robust strategic basis for the proposed synthesis of this compound. organic-chemistry.org
Table 2: Examples of Ugi-Azide Reaction using N-Boc-Hydrazine This table presents examples of the general method using a protected hydrazine, as reported in the literature.
| Entry | Aldehyde/Ketone | Isocyanide | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 64 | organic-chemistry.org |
| 2 | Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | 88 | organic-chemistry.org |
| 3 | Acetone (B3395972) | tert-Butyl isocyanide | 75 | organic-chemistry.org |
| 4 | Cyclohexanone | Methyl 2-isocyanoacetate | 62 | organic-chemistry.org |
| 5 | 4-Methoxybenzaldehyde | Benzyl isocyanide | 55 | organic-chemistry.org |
Post-Synthetic Functionalization and N-Alkylation Approaches
Post-synthetic modification strategies involve the initial formation of a simpler tetrazole intermediate, which is subsequently elaborated to introduce the desired N,N-di(propan-2-yl)amino group. This approach often grapples with issues of regioselectivity.
Acid-catalyzed N-alkylation is a common method for functionalizing the tetrazole ring; however, it is fraught with challenges regarding regioselectivity. The alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers, with the product ratio being influenced by steric and electronic factors, the nature of the alkylating agent, and the reaction conditions. mdpi.compleiades.online For instance, the alkylation of 5-aminotetrazole (B145819) with tertiary alcohols like adamantan-1-ol in sulfuric acid produces a mixture of the corresponding N1- and N2-alkyl derivatives. pleiades.online
A hypothetical route to this compound via this method would involve the direct alkylation of a 1-amino-1H-tetrazole precursor with an isopropyl source, such as 2-bromopropane (B125204) or isopropanol, under acidic conditions. The strong acid would protonate the tetrazole ring, activating it for nucleophilic attack by the alcohol or facilitating an SN1-type reaction with the carbocation generated from the alkylating agent.
However, several challenges are anticipated:
Regioselectivity: Alkylation of the tetrazole ring itself is competitive with the alkylation of the exocyclic amino group. Studies on similar heterocyclic systems show that alkylation often preferentially occurs at the N2 position of the tetrazole ring. organic-chemistry.orgnih.gov
Over-alkylation: The primary amino group of the precursor could undergo mono- and di-alkylation, leading to a complex product mixture.
Steric Hindrance: The introduction of two bulky isopropyl groups onto the N1-amino moiety would be sterically demanding, potentially leading to low yields.
Alkylation of pyrazoles, another azole system, has been achieved using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases. semanticscholar.orgresearchgate.net A similar approach could be explored for aminotetrazoles, although the regioselectivity between the ring and exocyclic nitrogens remains a primary obstacle.
A more controlled approach involves the sequential introduction of the isopropyl groups onto a 1-amino-1H-tetrazole intermediate. This strategy could potentially offer better control over the final product compared to a one-pot acid-catalyzed alkylation. The proposed sequence would be:
Synthesis of 1-Amino-1H-tetrazole: Preparation of the N-unsubstituted aminotetrazole precursor.
Mono-isopropylation: Introduction of the first isopropyl group onto the exocyclic amino group.
Di-isopropylation: Addition of the second isopropyl group to yield the final product.
The critical step is the selective N-alkylation of the exocyclic amino group without affecting the endocyclic nitrogen atoms. This typically requires careful selection of the base and reaction conditions. Standard alkylation conditions, such as using sodium hydride as a base and an alkyl halide in an aprotic solvent like DMF or THF, could be employed. The challenge of N1 versus N2 alkylation on the tetrazole ring itself persists. General alkylation studies on aminotetrazoles have been conducted, but achieving exclusive exocyclic dialkylation is non-trivial. acs.org
The table below illustrates hypothetical outcomes for the dialkylation of 1-amino-1H-tetrazole, highlighting the challenge of regioselectivity.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Product Ratio (N1-Dialkyl : N-Ring Alkyl) |
| 2-Bromopropane | NaH | DMF | 25 | 60:40 |
| 2-Bromopropane | K₂CO₃ | Acetonitrile | 80 | 45:55 |
| Isopropyl triflate | DBU | CH₂Cl₂ | 0 | 70:30 |
| Isopropanol (Mitsunobu) | DEAD, PPh₃ | THF | 0 | 50:50 |
This table presents hypothetical data for illustrative purposes.
Precursor Synthesis and Optimization
An alternative and often more efficient strategy involves constructing the tetrazole ring from acyclic precursors that already contain the N,N-diisopropylamino moiety. This approach, known as convergent synthesis, avoids the regioselectivity issues associated with post-synthetic functionalization.
The success of a convergent synthesis hinges on the efficient preparation of key synthons. For the target molecule, two primary synthons can be envisioned: N,N-diisopropylhydrazine and N,N-diisopropylcyanamide.
N,N-Diisopropylhydrazine: This 1,1-disubstituted hydrazine is a crucial precursor. Its synthesis can be achieved via several routes, including the reductive alkylation of hydrazine. A related compound, 1,2-diisopropylhydrazine, has been prepared by the reductive alkylation of acetone with hydrazine hydrochloride. cdnsciencepub.com A similar strategy using a protected hydrazine followed by reductive amination with acetone and a reducing agent like sodium cyanoborohydride, followed by deprotection, could yield the desired N,N-diisopropylhydrazine.
N,N-Diisopropylcyanamide: This synthon can be a precursor for 5-aminotetrazoles through cycloaddition with an azide. organic-chemistry.org The cycloaddition of N,N-disubstituted cyanamides with diynes has also been explored for the synthesis of other heterocycles. researchgate.net Its preparation could involve the reaction of diisopropylamine (B44863) with cyanogen (B1215507) bromide under basic conditions.
With the key synthons in hand, the tetrazole ring can be constructed. The most direct and plausible method for synthesizing this compound is the reaction of N,N-diisopropylhydrazine with a cyanogen source capable of undergoing cycloaddition.
A well-established method for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of primary amines with cyanogen azide (N₃CN). organic-chemistry.orgorganic-chemistry.org This reaction proceeds through an imidoyl azide intermediate which then cyclizes. organic-chemistry.org Adapting this methodology, N,N-diisopropylhydrazine could react with cyanogen azide to directly form the target 1-(diisopropylamino)-1H-tetrazole. This route bypasses the formation of the tetrazole ring itself and directly constructs the desired N-N-C=N backbone which then cyclizes.
Proposed Synthetic Route: (CH₃)₂CH-NH-NH-CH(CH₃)₂ + N₃CN → this compound
This approach elegantly avoids the regioselectivity problems of post-synthetic modification, as the point of attachment to the forming ring is predetermined by the structure of the hydrazine precursor.
Reaction Optimization and Yield Enhancement Techniques
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product, regardless of the synthetic route chosen.
For the convergent synthesis involving the cycloaddition of N,N-diisopropylhydrazine and cyanogen azide, several parameters can be tuned:
Solvent: The reaction is typically performed in a mixed solvent system, such as acetonitrile/water, to accommodate the different solubilities of the reactants. organic-chemistry.org
Temperature: These reactions are often run at or below room temperature to control the exothermicity and stability of the cyanogen azide intermediate. acs.org
Stoichiometry: Precise control of the reactant ratios is necessary to avoid side reactions and ensure complete conversion.
Catalysis: While often uncatalyzed, some tetrazole syntheses from nitriles or cyanamides are accelerated by Lewis acids. Catalysts such as zinc bromide or bismuth nitrate (B79036) have been shown to promote the cycloaddition of azides. organic-chemistry.orgnih.govresearchgate.net Investigating the effect of catalytic amounts of various Lewis acids could enhance the reaction rate and yield.
The following table shows potential optimization parameters for the proposed cycloaddition reaction.
| Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| None | Acetonitrile/H₂O | 25 | 24 | 65 |
| ZnBr₂ | Acetonitrile/H₂O | 25 | 12 | 78 |
| Bi(NO₃)₃·5H₂O | Acetonitrile | 50 | 8 | 85 |
| Sc(OTf)₃ | Dichloromethane | 25 | 18 | 72 |
This table presents hypothetical data for illustrative purposes based on similar reactions in the literature.
For post-synthetic alkylation approaches, optimization would focus on maximizing the selectivity for the desired N1-dialkylated product. This could involve screening a wide range of bases (from strong, non-nucleophilic bases like NaH to weaker inorganic bases like K₂CO₃), solvents of varying polarity, and different isopropylating agents (halides, triflates) to find the optimal conditions that favor alkylation on the exocyclic nitrogen over the endocyclic ring nitrogens.
Mechanistic Investigations into the Formation and Reactivity of N,n Di Propan 2 Yl 1h Tetrazol 1 Amine
Elucidation of Reaction Pathways for 1-(N,N-Di(propan-2-yl)amino)-1H-tetrazole Formation
The synthesis of 1-substituted-1H-tetrazoles, including N-amino derivatives, is most commonly achieved through pathways involving the cycloaddition of an azide (B81097) source to a cyano group or its synthetic equivalent. For N,N-disubstituted-1H-tetrazol-1-amines, a key strategy involves the reaction of a corresponding secondary amine with a reagent that provides the C-N backbone of the tetrazole ring, followed by cyclization with an azide.
The formation of 1-(N,N-Di(propan-2-yl)amino)-1H-tetrazole is understood to proceed through a critical intermediate, the imidoyl azide. One established method for synthesizing 1-substituted aminotetrazoles involves the reaction of cyanogen (B1215507) azide with primary or secondary amines. organic-chemistry.org In this process, the amine (in this case, diisopropylamine) performs a nucleophilic attack on the cyanogen azide. This addition leads to the formation of a substituted imidoyl azide as a transient species. This intermediate is highly reactive and readily undergoes subsequent intramolecular cyclization to form the stable tetrazole ring.
Theoretical and experimental studies on tetrazole formation from nitriles and azides support a stepwise mechanism over a concerted [3+2] cycloaddition. Density functional theory (DFT) calculations suggest that the reaction proceeds via a nitrile activation step, leading to an imidoyl azide, which then cyclizes. While acetal (B89532) amides can be precursors in other heterocyclic syntheses, the primary and most direct pathway to 1-aminotetrazoles of this type involves the imidoyl azide intermediate.
Table 1: Proposed Intermediates in Tetrazole Formation
| Intermediate | Precursors | Role in Pathway |
|---|---|---|
| Imidoyl Azide | Cyanogen Azide + Di(propan-2-yl)amine | Key transient species formed after nucleophilic addition. Undergoes rapid intramolecular cyclization. |
| Acetal Amide | N/A in this specific pathway | Generally not considered a primary intermediate in the formation of 1-aminotetrazoles from cyanogen azide. |
The mechanistic sequence begins with the di(propan-2-yl)amine acting as a nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the cyanogen azide (N≡C-N₃). This initial nucleophilic addition breaks the carbon-nitrogen triple bond, leading to the linear imidoyl azide intermediate, [ (CH₃)₂CH ]₂N-C(N₃)=NH.
Once formed, this intermediate immediately undergoes an intramolecular cyclization. The terminal nitrogen atom of the azide moiety (N₃) acts as a nucleophile, attacking the imine carbon. This 1,5-dipolar cyclization is an electrocyclic reaction that results in the formation of the five-membered tetrazole ring. A final proton transfer step yields the aromatic and thermodynamically stable 1-(N,N-Di(propan-2-yl)amino)-1H-tetrazole product. The entire process is driven by the formation of the highly stable, aromatic tetrazole ring system.
Intramolecular Dynamics and Tautomerism Studies
While the N,N-di(propan-2-yl)amino group is fixed at the N1 position, the tetrazole ring itself can exhibit tautomerism involving the proton on the ring's nitrogen atoms. Unsubstituted and 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. mdpi.comresearchgate.net The position of this equilibrium is highly sensitive to the surrounding environment.
In the gas phase and nonpolar solvents, the 2H-tautomer is generally more stable. sci-hub.se However, in polar solvents and in the solid state, the 1H-tautomer, which possesses a larger dipole moment, becomes the predominant species. mdpi.comsci-hub.se For N,N-Di(propan-2-yl)-1H-tetrazol-1-amine, although the N1 position is substituted, the fundamental principles of tautomerism apply to the rest of the ring. The proton can reside on either the N2 or N3 atoms, leading to potential equilibria, though the N1-substituent significantly influences the electronic properties and relative stabilities of these forms compared to a simple 5-substituted tetrazole. Fast intermolecular proton exchange between nitrogen atoms can also lead to an averaging of NMR signals. mdpi.com
The di(propan-2-yl)amine (diisopropylamine) group is sterically demanding due to its two bulky isopropyl substituents. researcher.lifewikipedia.org This steric hindrance plays a crucial role in the conformational preferences of the this compound molecule. Rotation around the N-N single bond connecting the amino group to the tetrazole ring is expected to be significantly restricted.
To minimize steric clash between the isopropyl groups and the tetrazole ring, the molecule will adopt a preferred conformation. The two isopropyl groups will likely orient themselves to be staggered with respect to the substituents on the tetrazole ring. The large steric profile of the di(propan-2-yl)amino group can influence reaction pathways, favoring approaches by reagents from the less hindered side of the molecule and potentially preventing certain intramolecular reactions that require specific geometric arrangements. nih.gov This steric bulk is a key feature that dictates both the static conformation and the dynamic reactivity of the compound.
Reactivity Profiles and Chemical Transformations
The reactivity of this compound is characterized by reactions involving the exocyclic amino group and the tetrazole ring itself.
The lone pair of electrons on the exocyclic nitrogen atom can participate in nucleophilic reactions. For instance, N-aminotetrazoles can undergo reactions such as nitrosation or nitration under appropriate conditions. acs.org Treatment with nitrous acid could lead to the formation of an N-nitroso derivative, while stronger nitrating agents could potentially yield an N-nitramino compound.
The tetrazole ring is known for its thermal and photochemical reactivity. Upon heating or irradiation, N-substituted tetrazoles can undergo ring cleavage with the extrusion of molecular nitrogen (N₂). uc.pt This process can generate highly reactive intermediates, such as imidoylnitrenes. uc.pt These intermediates can then undergo various rearrangements or react with other molecules, providing a pathway to different nitrogen-containing compounds. The specific substituents on the tetrazole ring and the amino group will dictate the stability of these intermediates and the final products of the transformation.
Table 2: Potential Chemical Transformations
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Nitrosation | Nitrous Acid (HNO₂) | N-Nitroso-N,N-di(propan-2-yl)-1H-tetrazol-1-amine |
| Nitration | Acetic Anhydride/HNO₃ | N-Nitramino-N,N-di(propan-2-yl)-1H-tetrazol-1-amine |
| Photolysis/Thermolysis | UV light or Heat | Ring-opened products via imidoylnitrene intermediates |
| Alkylation | Alkyl Halides | Quaternary ammonium (B1175870) salts (tetrazolium salts) |
Potential for Tetrazole Ring Transformations under Various Conditions
The tetrazole ring, despite its aromaticity and relative stability, can undergo transformations under specific energetic conditions, such as photochemical irradiation. nih.gov The photolysis of tetrazole derivatives often leads to the cleavage of the heterocyclic ring, resulting in a variety of products. The specific outcome of these transformations is highly dependent on the nature and positioning of the substituents on the ring. nih.gov
For this compound, the bulky diisopropylamino substituent at the N1 position is expected to play a significant role in directing the fragmentation pathways upon irradiation. Photochemical decomposition of tetrazoles typically involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. researchgate.net The resulting intermediates are highly reactive and can undergo various rearrangements and subsequent reactions.
Table 1: Potential Photochemical Transformation Pathways of this compound
| Condition | Proposed Intermediate | Potential Products |
| UV Irradiation (λ = 254 nm) in Inert Solvent | Diisopropylaminonitrene | N,N-diisopropylcyanamide, Isopropyl isocyanide |
| Sensitized Photolysis | Triplet state species | Products from intermolecular reactions |
High-pressure conditions have also been shown to induce transformations in the tetrazole ring, leading to polymerization. rsc.org Studies on 1H-tetrazole have demonstrated that pressure can cause reversible polymerization, potentially through carbon-nitrogen bond formation. rsc.org While specific data for this compound is not available, it is conceivable that the application of high pressure could induce similar transformations, with the steric bulk of the diisopropyl groups influencing the packing and reactivity in the solid state.
Exploration of Electron Transfer Processes in Metal-Assisted Reactions
The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them effective ligands for metal ions. arkat-usa.org The coordination of tetrazole derivatives to metal centers can significantly alter their reactivity and facilitate electron transfer processes. arkat-usa.org In the case of this compound, coordination to a metal ion could occur through one of the ring nitrogen atoms, likely N4 due to reduced steric hindrance compared to N2 and N3, which are adjacent to the bulky N1-substituent.
Metal-assisted reactions of tetrazoles can proceed through several mechanisms, including inner-sphere and outer-sphere electron transfer. sapub.org In an inner-sphere mechanism, the tetrazole derivative would first coordinate to the metal center, forming a complex through which an electron is transferred. sapub.org The formation of such complexes with various metal ions, including copper (II), has been reported for other tetrazole derivatives. arkat-usa.org
Table 2: Potential Metal-Assisted Reactions and Electron Transfer Mechanisms
| Metal Ion | Proposed Reaction Type | Electron Transfer Mechanism | Potential Outcome |
| Cu(II) | Catalytic Cycloaddition | Ligand-to-metal charge transfer | Formation of functionalized tetrazoles |
| Fe(III) | Redox-mediated decomposition | Outer-sphere electron transfer | Ring cleavage and oxidation of the amino group |
| Pd(0)/Pd(II) | Cross-coupling reactions | Oxidative addition/Reductive elimination | C-C or C-N bond formation at the C5 position (if substituted) |
Note: This table presents hypothetical scenarios based on known metal-catalyzed reactions of related heterocyclic compounds. The specific reactivity of this compound in these contexts requires experimental validation.
The diisopropylamino group can influence these processes both electronically and sterically. Electronically, it acts as an electron-donating group, which could affect the redox potential of the tetrazole ring. Sterically, its bulk can hinder the approach of the metal ion and other reactants, thereby influencing the regioselectivity and rate of the reaction. The study of single electron transfer (SET) processes in the reactions of amines indicates that tertiary amines can form radical cations upon oxidation. researchgate.net In a metal-assisted context, it is plausible that an initial electron transfer could occur from the diisopropylamino group or the tetrazole ring to the metal center, initiating a cascade of reactions.
Advanced Structural Characterization of N,n Di Propan 2 Yl 1h Tetrazol 1 Amine
Spectroscopic Analysis
Spectroscopic techniques are indispensable in modern chemistry for the unambiguous identification and structural analysis of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.
A ¹H NMR spectrum of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The isopropyl groups would likely exhibit a doublet for the six equivalent methyl protons and a septet for the two methine protons, arising from spin-spin coupling. The proton on the tetrazole ring would appear as a singlet in a distinct chemical shift region. The integration of these signals would confirm the ratio of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(CH ₃)₂ | Doublet | 12H | |
| -CH (CH₃)₂ | Septet | 2H | |
| Tetrazole-H | Singlet | 1H |
Note: This table is predictive and requires experimental data for validation.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It is anticipated that there would be signals corresponding to the methyl and methine carbons of the isopropyl groups, as well as a signal for the carbon atom within the tetrazole ring. The chemical shift of the tetrazole carbon would be indicative of its heteroaromatic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(C H₃)₂ | |
| -C H(CH₃)₂ | |
| C -tetrazole |
Note: This table is predictive and requires experimental data for validation.
¹⁵N NMR spectroscopy would be particularly insightful for characterizing the tetrazole ring, as it contains four nitrogen atoms. This technique would reveal distinct signals for each of the non-equivalent nitrogen atoms in the heterocyclic ring and the exocyclic amino nitrogen, providing valuable information about their electronic environments and bonding.
Vibrational Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching and bending vibrations from the isopropyl groups, C=N and N=N stretching vibrations characteristic of the tetrazole ring, and C-N stretching vibrations. The absence of certain bands, such as N-H stretches, would confirm the di-substitution on the amino group.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H (alkane) stretch | |
| C=N (tetrazole) stretch | |
| N=N (tetrazole) stretch | |
| C-N stretch |
Note: This table is predictive and requires experimental data for validation.
Raman Spectroscopy for Vibrational Modes
An extensive search of scientific literature did not yield specific Raman spectroscopy data for this compound. Consequently, a detailed analysis of its characteristic vibrational modes based on experimental Raman scattering is not available at this time. While theoretical calculations could predict vibrational frequencies, such computational data falls outside the scope of this report on experimental characterization.
X-ray Crystallography and Solid-State Structure Elucidation
The elucidation of a compound's solid-state structure via X-ray crystallography is fundamental to understanding its molecular conformation and interactions. However, information regarding the crystallographic analysis of this compound is not currently present in the searched crystallographic databases.
A single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. As a result, a definitive experimental description of its molecular geometry, including the spatial arrangement of the diisopropylamino group relative to the tetrazole ring, is not available. The analysis of related tetrazole structures shows that the ring itself is typically planar. nih.gov
Without a determined crystal structure, an analysis of the crystal packing and the specific intermolecular interactions governing the solid-state assembly of this compound cannot be conducted. In many tetrazole-containing compounds, intermolecular hydrogen bonding networks involving the tetrazole nitrogen atoms are significant in defining the crystal lattice. smolecule.com
The precise, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are unavailable, as this information is derived from single-crystal X-ray diffraction analysis, which has not been publicly reported for this compound.
Mass Spectrometry for Molecular Identity and Fragmentation Patterns
Experimental mass spectrometry data for this compound, which would confirm its molecular weight and detail its fragmentation patterns under ionization, is not available in the searched literature. The molecular formula, C7H15N5, corresponds to a monoisotopic mass of 169.1327 g/mol .
In mass spectrometry, the molecular ion peak ([M]+•) would be expected at an m/z corresponding to this mass. General fragmentation patterns for aliphatic amines often involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, this could involve the loss of a methyl radical (CH3•) from one of the isopropyl groups. However, without experimental data, the specific fragmentation pathway and the relative abundance of fragment ions remain undetermined.
Elemental Compositional Analysis (e.g., CHN)
While experimental results for the elemental analysis of this compound are not published in the reviewed sources, the theoretical elemental composition can be calculated from its chemical formula, C7H15N5. This analysis is crucial for verifying the purity of a synthesized compound. The calculated weight percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) are presented below.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 49.69 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 8.94 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 41.37 |
| Total Molecular Weight (g/mol) | 169.232 |
Coordination Chemistry and Ligand Properties of N,n Di Propan 2 Yl 1h Tetrazol 1 Amine
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine as a Ligand
The design of ligands based on nitrogen-rich heterocycles like tetrazole is guided by several key principles. The high nitrogen content of the tetrazole ring offers multiple potential coordination sites, making them versatile building blocks for coordination polymers and metal-organic frameworks. unimi.itwhiterose.ac.uk The tetrazole moiety can act as a bioisosteric replacement for carboxylic acids, a property that has been extensively explored in medicinal chemistry and can be relevant to its coordination behavior. nih.govthieme-connect.com
Key design considerations for tetrazole-based ligands include:
Number and Position of Donor Atoms: The tetrazole ring contains four nitrogen atoms, which can coordinate to metal ions in various modes. unimi.it The specific substitution on the ring and on the exocyclic nitrogen atom influences which nitrogen atoms are available and favored for coordination.
Electronic Properties: The introduction of substituents can modulate the electron density on the tetrazole ring and the exocyclic amine, thereby influencing the ligand's donor strength and the stability of the resulting metal complexes.
Steric Hindrance: The size and conformation of substituent groups can dictate the accessibility of the donor atoms to the metal center, influencing the geometry of the resulting complex. researchgate.net
In the context of this compound, the design incorporates a 1-amino substituted tetrazole. This substitution pattern is known to produce ligands capable of forming stable complexes with various transition metals.
This compound possesses two primary potential coordination sites: the nitrogen atoms of the tetrazole ring and the exocyclic amine nitrogen.
Tetrazole Ring Nitrogens: For 1-substituted tetrazoles, coordination predominantly occurs through the N4 atom of the tetrazole ring. arkat-usa.org This is attributed to the higher basicity and accessibility of the N4 atom compared to the other ring nitrogens in this substitution pattern. The tetrazole moiety can act as an efficient metal chelator, similar to a carboxylate group. nih.gov
Exocyclic Amine Nitrogen: The exocyclic N,N-di(propan-2-yl)amino group also has a lone pair of electrons on the nitrogen atom, making it a potential donor site. However, in some complexes with related ligands, such as tris[2-(1H-tetrazol-1-yl)ethyl]amine, the tertiary amine nitrogen atom has been found to be stereochemically inactive, with coordination occurring exclusively through the tetrazole N4 atoms. researchgate.net The planarity and electronic delocalization within the tetrazole ring can influence the coordination preference. The involvement of the exocyclic amine nitrogen in coordination would depend on factors such as the nature of the metal ion and the steric constraints imposed by the bulky di(propan-2-yl) groups.
The potential coordination modes for tetrazole ligands are diverse, ranging from monodentate to various bridging modes that can lead to the formation of coordination polymers. unimi.itresearchgate.net For a discrete mononuclear complex with this compound, monodentate coordination through the tetrazole N4 is the most probable mode based on studies of analogous 1-substituted tetrazoles.
The di(propan-2-yl) groups attached to the exocyclic amine nitrogen have significant steric and electronic effects that influence the coordination behavior of the ligand.
Electronic Influences: The di(propan-2-yl)amino group is an electron-donating group. This inductive effect increases the electron density on the exocyclic nitrogen and, to some extent, on the tetrazole ring. An increase in electron density on the potential donor atoms would generally be expected to enhance the ligand's basicity and its ability to form stable bonds with metal ions. However, the interplay between these favorable electronic effects and the unfavorable steric effects will ultimately determine the coordination properties of the ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with tetrazole-based ligands is well-established, and similar methodologies can be applied to this compound.
The formation of coordination compounds with this compound and transition metals such as Fe(II), Cu(II), Ni(II), Zn(II), and Ag(I) can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The synthesis of related 1-substituted tetrazole complexes has been reported, providing a template for these reactions. arkat-usa.orgnih.gov For instance, the reaction of a 1-alkyltetrazole with iron(II) tetrafluoroborate (B81430) has been shown to yield octahedral iron complexes. arkat-usa.org
The general synthetic approach involves dissolving the ligand and the metal salt (e.g., chloride, nitrate (B79036), perchlorate, or tetrafluoroborate salts of the respective metals) in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture is typically stirred at room temperature or under reflux to facilitate complex formation. acs.orgnih.gov The resulting metal complexes may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent. The stoichiometry of the resulting complexes (metal-to-ligand ratio) will depend on the coordination preferences of the metal ion and the steric and electronic properties of the ligand.
The formation of a coordination complex between this compound and a transition metal ion can be confirmed and characterized by various spectroscopic techniques.
UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment of the metal ion. libretexts.orgcuny.edu The UV-Vis spectrum of the free ligand is expected to show absorptions corresponding to π→π* and n→π* transitions within the tetrazole ring and the amino group. researchgate.net Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d transitions (for d-block metals) or charge-transfer (CT) transitions may appear.
The d-d transitions are typically weak and appear in the visible region of the spectrum. libretexts.org The energy and number of these transitions are indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the oxidation state of the metal ion. researchgate.netresearchgate.net Charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are generally more intense than d-d transitions and often occur in the ultraviolet or near-visible region.
| Transition Type | Expected Wavelength Region | Information Provided |
| π→π* (ligand) | UV region | Electronic structure of the tetrazole ring. |
| n→π* (ligand) | UV/Visible region | Electronic transitions involving non-bonding electrons. |
| d-d transitions | Visible region | Geometry and electronic structure of the metal center. |
| Charge Transfer | UV/Visible region | Metal-ligand electronic interactions. |
Magnetic Studies: Magnetic susceptibility measurements are a valuable tool for determining the number of unpaired electrons in a transition metal complex, which in turn provides information about the metal's oxidation state and spin state (high-spin or low-spin). nih.govresearchgate.net
The magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility. The spin-only magnetic moment can be estimated using the following formula:
μ_s.o. = √[n(n+2)]
where 'n' is the number of unpaired electrons. By comparing the experimentally determined magnetic moment with the calculated spin-only value, the electronic configuration of the metal ion in the complex can be deduced.
| Metal Ion | d-electron Count | Expected Geometry | Number of Unpaired Electrons (n) | Expected Spin-only Magnetic Moment (μ_s.o. in B.M.) |
| Fe(II) | d⁶ | Octahedral (high-spin) | 4 | 4.90 |
| Cu(II) | d⁹ | Distorted Octahedral/Square Planar | 1 | 1.73 |
| Ni(II) | d⁸ | Octahedral | 2 | 2.83 |
| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | 0 | 0 (Diamagnetic) |
| Ag(I) | d¹⁰ | Linear/Trigonal Planar | 0 | 0 (Diamagnetic) |
For example, a high-spin octahedral Fe(II) complex would be paramagnetic with a magnetic moment of approximately 4.90 Bohr magnetons (B.M.), while a Zn(II) complex would be diamagnetic (μ_eff = 0 B.M.) due to its filled d-shell. researchgate.net Deviations from the spin-only value can provide insights into orbital contributions to the magnetic moment.
Magnetic Properties of Metal Complexes
Investigation of Spin Crossover Phenomena in Iron(II) Complexes
A literature search did not yield any studies on iron(II) complexes with this compound, and therefore, no investigations into their potential spin crossover (SCO) phenomena have been reported. For a compound to exhibit SCO, the ligand field strength must be close to the electron spin-pairing energy of the metal ion. While many tetrazole-based ligands are known to form Fe(II) complexes that display SCO, the specific electronic and steric effects of the N,N-di(propan-2-yl) substituents on the 1-amino-tetrazole backbone would need to be experimentally determined to assess its suitability for inducing such behavior.
Analysis of Antiferromagnetic Coupling in Copper(II) Systems
There are no published reports on the synthesis or magnetic analysis of copper(II) complexes involving this compound. Therefore, no analysis of antiferromagnetic coupling in such systems is available. Antiferromagnetic coupling in multi-nuclear copper(II) complexes is highly dependent on the nature of the bridging ligands, the Cu-Cu distance, and the geometry of the bridging pathway. The potential of this compound to act as a bridging ligand and mediate magnetic exchange has not been investigated.
Structural Diversity of Metal-Tetrazolyl Amine Architectures
Formation of Monomeric, Oligomeric, and Polymeric Coordination Compounds
No crystal structures or studies on the coordination behavior of this compound with metal ions have been documented. The formation of monomeric, oligomeric, or polymeric structures depends on the coordination modes of the ligand, the coordination preferences of the metal ion, and reaction conditions. Tetrazole-based ligands are versatile and can coordinate in various modes, often leading to polymeric networks. However, without experimental data for this specific ligand, its architectural tendencies remain unknown.
Influence of Ancillary Ligands and Counter Anions on Coordination Geometry and Extended Structures
The influence of ancillary ligands and counter-anions on the coordination geometry and extended structures of complexes with this compound has not been studied, as no such complexes have been reported. In coordination chemistry, counter-anions can play a crucial role, either by coordinating to the metal center or by directing the solid-state packing through hydrogen bonding, which influences the final structure. Similarly, ancillary ligands dictate the available coordination sites at the metal center, thereby controlling the dimensionality of the resulting framework. These effects are specific to each system and cannot be detailed for the compound without dedicated research.
Theoretical and Computational Chemistry of N,n Di Propan 2 Yl 1h Tetrazol 1 Amine
Computational Prediction of Chemical Behavior
Computational chemistry provides a powerful lens for investigating the intrinsic properties and potential reactivity of molecules. For N,N-Di(propan-2-yl)-1H-tetrazol-1-amine, theoretical calculations can offer valuable insights into its chemical behavior, complementing experimental studies. This section delves into the computational prediction of its basicity, protonation state, and the stability of its potential tautomeric forms.
Basicity and Protonation State Analysis
The basicity of this compound is a fundamental property that governs its behavior in chemical reactions, particularly in acidic environments. Computational methods can predict the most likely sites of protonation and quantify the molecule's affinity for a proton. The tetrazole ring contains several nitrogen atoms, each with lone pairs of electrons that could potentially accept a proton. The primary candidates for protonation are the nitrogen atoms of the tetrazole ring (N2, N3, and N4) and the exocyclic amine nitrogen.
A hypothetical analysis would involve calculating the energies of the different protonated forms (conjugate acids). The relative energies would indicate the most stable protonated species and thus the preferred site of protonation.
Table 1: Hypothetical Proton Affinities for Potential Protonation Sites of this compound
| Protonation Site | Hypothetical Proton Affinity (kJ/mol) |
| Exocyclic N-amine | Value |
| N2 of Tetrazole Ring | Value |
| N3 of Tetrazole Ring | Value |
| N4 of Tetrazole Ring | Value |
Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined accurately. The site with the highest proton affinity would be the most basic.
The protonation state of the molecule will be highly dependent on the pH of the surrounding medium. At a pH below the pKa of the most basic nitrogen, the molecule will exist predominantly in its protonated form.
Tautomer Stability and Interconversion Barrier Calculations
Tautomerism is a common phenomenon in tetrazole chemistry. For this compound, several tautomeric forms are theoretically possible, primarily involving the migration of the hydrogen atom from the N1 position to other nitrogen atoms in the ring, leading to 2H-, 3H-, and 4H-tetrazole isomers. Additionally, amino-imino tautomerism involving the exocyclic nitrogen could be considered.
Computational chemistry is an invaluable tool for assessing the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer, it is possible to predict the predominant form in the gas phase or in solution (by incorporating solvent models). The relative energies are typically reported in kcal/mol or kJ/mol.
Furthermore, computational methods can be used to calculate the energy barriers for the interconversion between these tautomers. This is achieved by locating the transition state structure for each tautomeric rearrangement and calculating its energy relative to the ground state of the reactants. A high interconversion barrier suggests that the tautomers might be stable and potentially isolable under certain conditions, while a low barrier indicates a rapid equilibrium.
Table 2: Hypothetical Relative Energies and Interconversion Barriers for Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| 1H-tautomer | 0.0 (Reference) | - |
| 2H-tautomer | Value | Value (from 1H) |
| 3H-tautomer | Value | Value (from 1H) |
| 4H-tautomer | Value | Value (from 1H) |
| Imino Tautomer | Value | Value (from 1H) |
Note: The values in this table are hypothetical and would need to be determined through specific computational studies. The tautomer with the lowest relative energy is predicted to be the most stable.
For many 1-substituted tetrazoles, the 1H-tautomer is generally the most stable. However, the nature and position of substituents can significantly influence the tautomeric equilibrium. The bulky diisopropyl groups on the exocyclic nitrogen may introduce steric effects that could influence the relative stabilities of the different tautomers. Detailed computational analysis would be required to provide a definitive prediction for this compound.
Applications in Organic Synthesis and Advanced Materials Science
Utilization as a Building Block in Complex Organic Molecule Synthesis
Tetrazole derivatives are widely recognized as valuable building blocks in synthetic organic chemistry. researchgate.netbeilstein-journals.orgnih.govresearchgate.net They serve as precursors to a wide array of more complex molecular architectures, particularly those rich in nitrogen. The presence of an N-amino group, as in N,N-Di(propan-2-yl)-1H-tetrazol-1-amine, offers a distinct point of reactivity for constructing diverse molecular frameworks.
Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. nih.govrug.nl This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. The tetrazole ring is a common participant in powerful MCRs, such as the Ugi and Passerini reactions, where it often functions as a bioisostere of a carboxylic acid. researchgate.netnih.govnih.govrug.nlacs.org
While specific studies detailing the participation of this compound in MCRs are not extensively documented, the general reactivity of the tetrazole scaffold is well-established. nih.govacs.org Novel tetrazole-based building blocks, such as tetrazole aldehydes, have been strategically designed to expand the scope of MCRs, facilitating the synthesis of complex, drug-like molecules. researchgate.netbeilstein-journals.orgnih.gov The N-amino functionality of the title compound could potentially serve as a reactive site or a directing group in such synthetic strategies, offering a pathway to novel chemical entities.
| Reaction Type | Tetrazole Role | Key Reactants | Product Type | Reference |
|---|---|---|---|---|
| Ugi-Tetrazole Reaction | Carboxylic Acid Bioisostere | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid | α-Acylamino Amide Derivatives | nih.govrug.nl |
| Passerini-Tetrazole Reaction | Carboxylic Acid Bioisostere | Aldehyde/Ketone, Isocyanide, Hydrazoic Acid | α-Acyloxy Amide Derivatives | researchgate.netbeilstein-journals.orgnih.gov |
The tetrazole ring is, by its very nature, a nitrogen-rich heterocycle, making it an ideal starting point for the synthesis of larger, nitrogen-dense molecular systems. researchgate.netresearchgate.netwhiterose.ac.ukrsc.org Such compounds are of significant interest in medicinal chemistry and materials science, particularly for the development of energetic materials. researchgate.netresearchgate.net
Synthetic methodologies, including photo-click reactions in continuous flow systems, have been developed to transform aryl tetrazoles into other advanced nitrogen-rich scaffolds like pyrazoles and pyrazolines. nih.gov The N-amino group in compounds like N,N-bis(1H-tetrazol-5-yl)amine is known to be a crucial component, contributing to the high nitrogen content and influencing the physicochemical properties of the resulting materials. researchgate.netresearchgate.net By analogy, this compound could serve as a valuable precursor for creating novel heterocyclic systems with a high percentage of nitrogen, tailored for specific applications.
Ligand Applications in Catalysis
The four nitrogen atoms within the tetrazole ring possess lone pairs of electrons, enabling them to coordinate with metal ions. This property allows tetrazole derivatives to function as effective ligands in coordination chemistry, exhibiting chelating behavior similar to that of carboxylate groups. nih.govacs.org
The ability of tetrazoles to act as ligands has been demonstrated through the synthesis of various coordination compounds with metals such as copper (Cu), lead (Pb), and samarium (Sm). researchgate.net In these metal complexes, the tetrazole ring can bind to the metal center through different coordination modes, including bidentate chelation, forming discrete molecular structures or extended networks. researchgate.net
While the direct application of this compound as a ligand in catalysis has yet to be fully explored, its structure is promising. The combination of the tetrazole ring's coordinating ability with the significant steric bulk of the diisopropylamino group could create a unique ligand environment. This steric hindrance could be instrumental in controlling the regioselectivity or stereoselectivity of metal-catalyzed reactions, a common strategy in catalyst design.
| Metal Ion | Coordinating Ligand Example | Coordination Mode | Resulting Structure | Reference |
|---|---|---|---|---|
| Cu(II) | N,N-bis(1H-tetrazol-5-yl)amine | Bidentate Chelate | Discrete Molecular Structures | researchgate.net |
| Pb(II) | N,N-bis(1H-tetrazol-5-yl)amine | Bridging | 3D Architecture via Hydrogen Bonds | researchgate.net |
| Sm(III) | N,N-bis(1H-tetrazol-5-yl)amine | Chelated N atoms | 3D Supramolecular Structure | researchgate.net |
Asymmetric catalysis relies on the use of chiral ligands to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another. chemrxiv.orgmdpi.comnih.gov There is currently no evidence in the scientific literature of chiral derivatives of this compound being used for this purpose.
However, the potential exists for its development into a chiral ligand. By introducing a chiral center into the molecule—for instance, through the use of a chiral amine during its synthesis or by modifying the isopropyl groups—a chiral variant could be created. Such a molecule could then be evaluated for its efficacy as a ligand in asymmetric transformations. chemrxiv.orgmdpi.com The field of asymmetric catalysis is rich with examples of chiral N-containing ligands that achieve high levels of enantioselectivity, and a chiral tetrazole-based amine could represent a novel addition to this important class of molecules. chemrxiv.orgnih.gov This application remains hypothetical and would require dedicated synthetic and catalytic studies.
Development of Advanced Materials
Nitrogen-rich compounds are a cornerstone in the field of advanced energetic materials. researchgate.net The high nitrogen content of the tetrazole ring, coupled with its typically positive enthalpy of formation, makes it a desirable scaffold for high-energy density materials (HEDMs). researchgate.netrsc.orgresearchgate.net Upon decomposition, these materials can release large volumes of nitrogen gas (N₂), a thermodynamically stable and environmentally benign product.
Research into compounds such as N,N-bis(1H-tetrazol-5-yl)amine and other poly-tetrazole systems focuses on creating materials that balance high energetic performance with good thermal stability and low sensitivity to external stimuli like impact and friction. researchgate.netresearchgate.net this compound fits the general profile of a molecule that could be used as a component or precursor for such advanced materials. The diisopropylamino group would modify its density, stability, and energetic properties relative to simpler N-amino tetrazoles. Experimental evaluation would be necessary to fully determine its potential in this specialized field.
Design of Coordination Polymers and Metal-Organic Frameworks with Specific Functional Properties
A comprehensive search of chemical databases and scientific journals yielded no instances of this compound being utilized as a ligand in the synthesis of coordination polymers or metal-organic frameworks. The potential coordination modes of this N-amino tetrazole, which features bulky diisopropylamino substituents, have not been explored. As a result, there are no reported crystal structures, network topologies, or functional properties such as porosity, luminescence, or catalytic activity for any coordination compounds derived from this specific ligand.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
There is currently no scientific literature describing the involvement of this compound in supramolecular chemistry. Studies on its potential to form higher-order structures through non-covalent interactions, such as hydrogen bonding or π-π stacking, have not been published. The influence of the diisopropyl groups on the self-assembly behavior of the tetrazole core is an area that remains to be investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
